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An In-depth Technical Guide to Lazertinib: A Third-Generation Irreversible EGFR TKI

Introduction

Lazertinib (YH-25448, JNJ-73841937) is an oral, potent, brain-penetrant, and irreversible third-
generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is
designed to selectively target EGFR mutations that confer sensitivity to TKIs, such as exon 19
deletions (del19) and the L858R point mutation, as well as the T790M resistance mutation,
while sparing wild-type (WT) EGFR.[2][3] The T790M mutation is the most common
mechanism of acquired resistance, accounting for 50-60% of cases in patients who progress
on first- or second-generation EGFR-TKIs.[2][4] Lazertinib's high selectivity and ability to cross
the blood-brain barrier address key unmet needs in the treatment of non-small cell lung cancer
(NSCLC).[4][5] In January 2021, Lazertinib (brand name Leclaza™) was approved in South
Korea for the treatment of patients with locally advanced or metastatic NSCLC with the EGFR
T790M mutation who have progressed on prior EGFR TKI therapy.[1][2]

Mechanism of Action and Structural Basis

Lazertinib functions by irreversibly inhibiting the kinase activity of mutant EGFR.[6] This is
achieved through the formation of a covalent bond with the Cys797 residue located in the ATP-
binding site of the EGFR kinase domain.[2][3] This irreversible binding blocks downstream
signaling cascades, including the phosphorylation of EGFR, AKT, and ERK, which ultimately
inhibits cancer cell proliferation and induces apoptosis.[2][5][6]
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The chemical structure of Lazertinib is distinguished from other third-generation TKiIs like
osimertinib by its substituted pyrazole moiety.[7][8] This distinctive group, featuring a
hydrophobic phenyl and a hydrophilic amine, facilitates both van der Waals interactions and
hydrogen bonds within the EGFR kinase domain.[8][9][10] These interactions are crucial for its
high selectivity for T790M-mutant EGFR, leading to a wider therapeutic index and potentially
fewer off-target toxicities, such as skin-related adverse events, compared to other TKIs.[3][4]

Caption: Lazertinib's irreversible binding to Cys797 in mutant EGFR inhibits downstream
signaling.

Preclinical Profile
In Vitro Activity

Lazertinib has demonstrated potent inhibitory activity against various EGFR mutations in cell-
free kinase assays and cell-based viability assays.[2] It shows high selectivity for sensitizing
and T790M mutations over wild-type EGFR, suggesting a favorable safety profile.[2][3]
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) Lazertinib ICso Osimertinib ICso  Gefitinib 1Cso
EGFR Mutation  Assay Type

(nmol/L) (nmol/L) (nmol/L)
Cell Viability
Del19 3.3 3.5 10.2
(Ba/F3)
Cell Viability
L858R 54 4.3 25.4
(Ba/F3)
Cell Viability
Del19/T790M 3.3 3.7 7625.2
(Ba/F3)
Cell Viability
L858R/T790M 5.7 4.2 >10000
(Ba/F3)
Cell Viability
WT EGFR 722.7 519.1 114.5
(Ba/F3)
Del19 Kinase Inhibition 1.7 - -
L858R Kinase Inhibition 2.1 - -
T790M Kinase Inhibition 20.6 - -
WT EGFR Kinase Inhibition 60 20 -

Source: Data
compiled from
preclinical
studies.[2][3]

In Vivo Activity

In vivo studies using mouse xenograft models have confirmed Lazertinib's potent anti-tumor
activity. In H1975 tumor-bearing mice (harboring L858R/T790M mutations), Lazertinib
demonstrated superior tumor regression compared to osimertinib.[2][3] At a dose of 10 mg/kg,
which is clinically equivalent to 240 mg once daily, Lazertinib achieved near-complete tumor
regression (90%).[2][3]

Crucially, Lazertinib has shown excellent penetration of the blood-brain barrier.[4] In mouse
models with intracranial tumors, the relative exposure ratios of intracranial tumor-to-plasma and
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intracranial tumor-to-brain were 7.0 and 7.9, respectively.[2] This suggests Lazertinib can
effectively inhibit tumor growth within the central nervous system (CNS), a common site for
metastasis in NSCLC patients.[2][4]
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Caption: Standard preclinical workflow for evaluating a novel EGFR TKI like Lazertinib.

Clinical Efficacy and Safety

Lazertinib has been evaluated in several clinical trials, demonstrating significant efficacy and a
manageable safety profile.

LASER201 (Phase I/ll Study)
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This study evaluated Lazertinib in patients with advanced EGFR T790M-positive NSCLC who
had progressed on previous EGFR TKIs.[11]

Endpoint Lazertinib 240 mg (n=76)
Objective Response Rate (ORR) 55.3% (95% CI: 44.1-66.4)
Disease Control Rate (DCR) 89.5% (95% ClI: 82.6-96.4)
Median Progression-Free Survival (PFS) 11.1 months (95% CI: 5.5-16.4)
Median Duration of Response (DoR) 13.8 months (95% CI: 9.6-NR)
Intracranial ORR (n=7) 85.7% (95% CI: 59.8-100.0)

Source: Data from the LASER201 study.[11][12]

The most common treatment-emergent adverse events (TEAES) were rash (37.2%), pruritus
(34.6%), and paresthesia (33.3%), which were mostly mild to moderate in severity.[11]

LASER301 (Phase Il Study)

This global, randomized study compared Lazertinib with gefitinib as a first-line treatment for
patients with EGFR-mutated advanced NSCLC.[4]
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Endpoint Lazertinib (n=196) Gefitinib (n=197) Hazard Ratio (HR)
Median Progression- 0.45 (95% CI: 0.34-
) 20.6 months 9.7 months
Free Survival (PFS) 0.58; P <.001)
Objective Response
76% 76%
Rate (ORR)
Median Duration of
19.4 months 8.3 months
Response (DoR)
18-Month Survival 0.74 (95% CI: 0.51-
80% 72%
Rate 1.08)

Source: Data from the
LASER301 study.[4]
[13]

Lazertinib demonstrated a statistically significant and clinically meaningful improvement in
PFS compared to gefitinib.[4][13] The safety profile was consistent with previous reports, with
paresthesia being a distinctive but manageable adverse event.[4]

Mechanisms of Resistance

As with other targeted therapies, acquired resistance to Lazertinib eventually develops.
Understanding these mechanisms is crucial for developing subsequent treatment strategies.

e On-Target Resistance: The most common on-target resistance mechanism is the acquisition
of a tertiary mutation in the EGFR gene, C797S, which is located at the covalent binding site
for irreversible TKiIs.[14][15] The C797S mutation prevents Lazertinib from forming its
covalent bond, thereby restoring kinase activity.[15]

o Off-Target Resistance:

o T790M Loss: A significant portion of patients develop resistance through the loss of the
T790M mutation, suggesting clonal evolution under the selective pressure of the drug.[11]
[14][16]
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o Bypass Pathway Activation: Activation of alternative signaling pathways can bypass the
need for EGFR signaling. This includes gene amplifications in MET, ERBB2 (HER?2),
CCNEL1, and alterations in the PISK/AKT pathway (e.g., PIK3CA mutations).[14]

Patient on Lazertinib

On-Target Resistance Off-Target Resistance

\

e g MET Amplification PIK3CA Alterations
(Bypass Pathway) (Bypass Pathway)

Disease Progression

EGFR C797S Mutation
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Caption: Major on-target and off-target mechanisms of acquired resistance to Lazertinib.

Experimental Protocols
Cell-Free Kinase Inhibition Assay (TR-FRET)

This protocol outlines a method to determine the half-maximal inhibitory concentration (ICso) of
Lazertinib against various EGFR kinase domains.

» Objective: To measure the direct inhibitory effect of Lazertinib on the enzymatic activity of

recombinant EGFR proteins.
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» Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used.
[17]

o Materials:

o

Recombinant EGFR enzymes (WT, Del19, L858R, T790M, etc.).
Lazertinib, serially diluted (e.g., 0.01-10 uM).

ULight-poly-GT peptide substrate.

ATP.

Kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20).

EDTA for stopping the reaction.
Europium-labeled anti-phosphopeptide antibody.
96-well or 384-well plates.

Multilabel plate reader with TR-FRET capability.

e Procedure:

[¢]

Prepare serial dilutions of Lazertinib in kinase assay buffer.

In a 96-well plate, add the EGFR enzyme, the ULight-poly-GT substrate, ATP, and the
corresponding dilution of Lazertinib.

Incubate the reaction mixture at room temperature for 1 hour.
Stop the kinase reaction by adding EDTA.

Add the Europium-labeled anti-phosphopeptide antibody, which specifically binds to the
phosphorylated substrate.

Incubate for 30 minutes at room temperature to allow antibody binding.
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o Measure the LANCE signal on a multilabel reader (Excitation: 320 nm, Emission: 615 nm
and 665 nm). The ratio of acceptor (665 nm) to donor (615 nm) fluorescence is
proportional to the amount of phosphorylated substrate.

o Calculate ICso values by plotting the percentage of inhibition against the logarithm of
Lazertinib concentration using appropriate software (e.g., GraphPad Prism).[17]

Cell Viability and Growth Inhibition Assay

This protocol determines the effect of Lazertinib on the viability of cancer cell lines harboring
different EGFR mutations.

o Objective: To assess the potency of Lazertinib in inhibiting the growth of EGFR-dependent
cancer cells.

o Methodology: Quantifying cell viability by measuring cellular ATP levels.[17][18]
e Materials:

o NSCLC cell lines (e.g., H1975 for L858R/T790M) or engineered cells (e.g., Ba/F3)
expressing specific EGFR mutations.[2]

o Appropriate cell culture medium (e.g., RPMI 1640) with 10% FBS.
o Lazertinib, serially diluted.
o 96-well cell culture plates.
o CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
o Luminometer.
e Procedure:

o Seed cells onto a 96-well plate at a predetermined density and allow them to adhere
overnight.

o Treat the cells with serial dilutions of Lazertinib (e.g., 5, 10, 100 nM) or vehicle control.
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[e]

Incubate the plates for 72 hours in a humidified incubator with 5% CO2.[17]
o After incubation, equilibrate the plate to room temperature.

o Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
This reagent lyses the cells and generates a luminescent signal proportional to the amount
of ATP present.

o Mix contents on an orbital shaker to induce cell lysis.
o Measure the luminescence using a luminometer.

o Calculate the percentage of cell viability relative to the vehicle-treated control and
determine the ICso values.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of Lazertinib in an animal model.
o Objective: To determine the in vivo efficacy of Lazertinib in suppressing tumor growth.
o Methodology: A subcutaneous xenograft model using immunodeficient mice.[19]
e Materials:
o Immunodeficient mice (e.g., nude mice).

o Cancer cell line overexpressing the target EGFR mutation (e.g., HepG2/adr for ABCB1
overexpression studies, or H1975 for EGFR L858R/T790M).[2][19]

o Lazertinib formulated for oral administration.
o Vehicle control.
o Calipers for tumor measurement.

e Procedure:

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.glpbio.com/lazertinib.html
https://www.benchchem.com/product/b608487?utm_src=pdf-body
https://www.benchchem.com/product/b608487?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8897717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9424779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8897717/
https://www.benchchem.com/product/b608487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Subcutaneously inject a suspension of the selected cancer cells into the flank of each
mouse.

o Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mma3).
o Randomize mice into treatment groups (e.g., vehicle control, Lazertinib at various doses).
o Administer Lazertinib or vehicle orally, once daily.

o Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.qg.,
Volume = 0.5 x Length x Width2).

o Monitor animal body weight and general health as indicators of toxicity.

o Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control
group reach a specified size.[19]

o At the end of the study, euthanize the animals and excise the tumors for further analysis
(e.g., weighing, immunohistochemistry for pEGFR).[20]

o Plot tumor growth curves and calculate tumor growth inhibition (TGI) to assess efficacy.

Conclusion

Lazertinib is a highly effective third-generation EGFR TKI with a distinct chemical structure
that confers high selectivity for sensitizing and T790M resistance mutations while sparing wild-
type EGFR.[2][8] Its strong preclinical performance, particularly its ability to penetrate the
blood-brain barrier, has translated into significant clinical benefits, offering improved
progression-free survival for patients with EGFR-mutated NSCLC.[2][4] While acquired
resistance through mechanisms like the C797S mutation remains a challenge, ongoing
research into combination therapies, such as with the EGFR-MET bispecific antibody
amivantamab, continues to expand the therapeutic potential of Lazertinib in the evolving
landscape of NSCLC treatment.[14][21]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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